1H-Imidazole-4-ethanamine, N,5-dimethyl-

Description

IUPAC Nomenclature and Systematic Classification

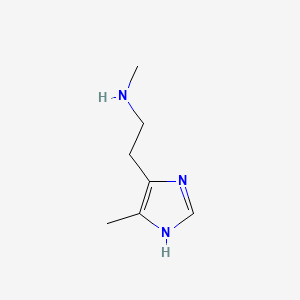

The systematic nomenclature of 1H-Imidazole-4-ethanamine, N,5-dimethyl- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing imidazole ring systems. The preferred IUPAC name for this compound is N-Methyl-2-(5-methyl-1H-imidazol-4-yl)ethanamine, which provides unambiguous identification of the molecular structure through systematic positional descriptors. This nomenclature system clearly indicates the presence of a methyl group attached to the nitrogen atom of the ethylamine side chain, designated by the N-methyl prefix, and a second methyl substituent positioned at the 5-carbon of the imidazole ring. The compound is registered under Chemical Abstracts Service number 53966-46-4, providing a unique identifier for database searches and regulatory documentation.

Alternative systematic names for this compound include 1H-Imidazole-4-ethanamine, N,5-dimethyl-, which emphasizes the dual methylation pattern, and 5,N′-Dimethylhistamine, which relates the structure to the parent histamine molecule. The classification system places this compound within the broader category of aralkylamines, specifically as a substituted histamine derivative. The molecular descriptor number 94485 in ChemSpider provides additional database recognition, while the MDL number MFCD19217468 serves as a reference for chemical inventory systems. These multiple nomenclature systems ensure comprehensive identification across different chemical databases and research contexts, facilitating accurate communication and documentation in scientific literature.

The systematic classification extends beyond simple nomenclature to encompass functional group recognition and structural hierarchy. The compound belongs to the class of N-methylated ethylamines, specifically those derived from imidazole-containing precursors. The presence of both ring methylation and side-chain methylation creates a distinct subcategory within methylated histamine analogs. This classification system becomes particularly important when considering structure-activity relationships and comparative molecular analysis within pharmaceutical research contexts.

Molecular Formula and Atomic Connectivity

The molecular formula of 1H-Imidazole-4-ethanamine, N,5-dimethyl- is established as C₇H₁₃N₃, indicating a composition of seven carbon atoms, thirteen hydrogen atoms, and three nitrogen atoms. This formula represents a molecular weight of 139.202 atomic mass units, with a monoisotopic mass of 139.110947, providing precise mass spectrometric identification parameters. The atomic connectivity within this molecule follows a systematic arrangement where the imidazole ring serves as the central heterocyclic core, with the ethylamine side chain extending from the 4-position carbon and methyl substitutions occurring at both the ring 5-position and the terminal amine nitrogen.

The structural connectivity begins with the five-membered imidazole ring containing two nitrogen atoms at positions 1 and 3, following standard imidazole numbering conventions. The ethylamine side chain connects to the 4-carbon of the imidazole ring through a two-carbon bridge, creating the characteristic 2-(imidazol-4-yl)ethylamine backbone found in histamine and its derivatives. The first methyl substitution occurs at the 5-position carbon of the imidazole ring, while the second methyl group attaches to the terminal nitrogen of the ethylamine side chain. This specific substitution pattern creates a molecule with distinct electronic and steric properties compared to other methylated analogs.

| Structural Element | Position | Connectivity | Chemical Environment |

|---|---|---|---|

| Imidazole Ring | Central Core | N1-C2-N3-C4-C5 | Aromatic heterocycle |

| Ethylamine Chain | C4 attachment | C4-CH₂-CH₂-NH-CH₃ | Aliphatic side chain |

| 5-Methyl Group | C5 position | C5-CH₃ | Ring methylation |

| N-Methyl Group | Terminal amine | NH-CH₃ | Side chain methylation |

The three-dimensional molecular geometry exhibits characteristic features of substituted imidazoles, with the ring system maintaining planarity while the ethylamine side chain adopts flexible conformations. The methyl substituents introduce steric considerations that influence molecular conformation and intermolecular interactions. The nitrogen atoms within the structure possess distinct chemical environments, with the imidazole nitrogens exhibiting aromatic character and potential for hydrogen bonding, while the methylated amine nitrogen demonstrates typical aliphatic amine properties.

Tautomeric Forms and Resonance Structures

The tautomeric behavior of 1H-Imidazole-4-ethanamine, N,5-dimethyl- involves dynamic hydrogen migration within the imidazole ring system, although the presence of the 5-methyl substituent significantly influences this equilibrium compared to unsubstituted imidazole derivatives. The primary tautomeric forms involve the migration of the imidazole ring proton between the two nitrogen atoms, designated as the N1-H and N3-H tautomers. However, the 5-methyl substitution creates an asymmetric environment that affects the relative stability and population of these tautomeric forms compared to symmetrical imidazole systems.

Quantum chemical studies on related methylated imidazole systems indicate that methyl substitution at the 5-position introduces electronic asymmetry that preferentially stabilizes one tautomeric form over the other. The electron-donating nature of the methyl group affects the electronic density distribution within the ring, influencing the relative basicity of the two nitrogens and consequently the tautomeric equilibrium. Nuclear magnetic resonance studies of similar compounds demonstrate that the tautomeric ratio can vary significantly depending on environmental factors such as pH, solvent polarity, and temperature. The presence of the N-methylated ethylamine side chain further complicates the tautomeric landscape by introducing additional sites for potential intermolecular hydrogen bonding interactions.

The resonance structures contributing to the overall electronic structure of the molecule include canonical forms that distribute electron density across the imidazole ring system. The aromatic character of the imidazole ring results from delocalization of six pi-electrons across the five-membered ring, with contributions from both nitrogen lone pairs and the carbon-carbon double bonds. The 5-methyl substituent acts as an electron-donating group through hyperconjugation, slightly increasing electron density on the adjacent carbon atoms. The N-methylated ethylamine side chain does not participate directly in the aromatic resonance but influences the overall molecular electrostatic potential through inductive effects.

Experimental evidence from carbon-13 nuclear magnetic resonance studies of related compounds suggests that the tautomeric distribution in methylated imidazoles differs significantly from that observed in unsubstituted systems. The chemical shift patterns observed for the ring carbons provide valuable information about the electron density distribution and tautomeric preferences. The computational prediction of tautomeric ratios requires consideration of both gas-phase and solution-phase effects, as solvation can significantly alter the relative stability of different tautomeric forms.

Comparative Analysis with Related Imidazole Derivatives

The structural comparison of 1H-Imidazole-4-ethanamine, N,5-dimethyl- with related imidazole derivatives reveals distinctive features that distinguish this compound within the broader family of histamine analogs. The parent compound histamine, with molecular formula C₅H₉N₃, lacks both methyl substituents present in the target molecule, resulting in different chemical and biological properties. The addition of the N-methyl group increases the molecular weight by 14 atomic mass units, while the 5-methyl substitution contributes an additional 14 units, yielding the observed molecular weight of 139.202 for the dimethylated derivative.

N-alpha-Methylhistamine, represented by the formula C₆H₁₁N₃ and molecular weight 125.17, contains only the N-methyl substitution without the ring methylation. This compound serves as an important comparison point, demonstrating the incremental effects of methylation on molecular properties. The presence of only N-methylation in this analog results in different tautomeric behavior and biological activity compared to the dual-methylated compound. Similarly, compounds with only ring methylation, such as those derived from 4-methylimidazole precursors, exhibit distinct characteristics from the N,5-dimethylated target molecule.

| Compound | Molecular Formula | Molecular Weight | Methylation Pattern | CAS Number |

|---|---|---|---|---|

| Histamine | C₅H₉N₃ | 111.15 | None | 51-45-6 |

| N-Methylhistamine | C₆H₁₁N₃ | 125.17 | N-methyl only | 673-50-7 |

| 1H-Imidazole-4-ethanamine, N,5-dimethyl- | C₇H₁₃N₃ | 139.202 | N,5-dimethyl | 53966-46-4 |

| N-Ethylhistamine | C₇H₁₃N₃ | 139.20 | N-ethyl only | 479408-49-6 |

The comparison with N-ethylhistamine, which possesses the same molecular formula C₇H₁₃N₃ but different substitution pattern, illustrates the importance of specific structural modifications. While both compounds share identical molecular weights, the ethyl substitution on the amine nitrogen creates different steric and electronic environments compared to the combined N-methyl and 5-methyl substitutions. This structural isomerism results in distinct chemical behaviors, including different solubility profiles, metabolic pathways, and potential biological activities.

Structural analogs with alternative methylation patterns, such as beta,beta-dimethyl derivatives, demonstrate how positional isomerism within the same molecular framework can lead to dramatically different chemical properties. The beta,beta-dimethylhistamine variant places both methyl groups on the carbon adjacent to the amine nitrogen, creating a branched alkyl chain rather than the ring plus side-chain methylation pattern observed in the target compound. These structural differences highlight the significance of precise substitution patterns in determining molecular behavior and potential applications.

The analysis extends to more complex derivatives such as those containing additional functional groups or longer alkyl chains. Compounds like 1H-Imidazole-1-ethanamine,2-heptadecyl-4,5-dihydro- demonstrate how extensive substitution can create molecules with entirely different physical and chemical properties while maintaining the core imidazole-ethylamine framework. These comparisons underscore the importance of understanding structure-activity relationships within the imidazole derivative family and the specific contributions of individual substituents to overall molecular behavior.

Properties

CAS No. |

53966-46-4 |

|---|---|

Molecular Formula |

C7H13N3 |

Molecular Weight |

139.2 g/mol |

IUPAC Name |

N-methyl-2-(5-methyl-1H-imidazol-4-yl)ethanamine |

InChI |

InChI=1S/C7H13N3/c1-6-7(3-4-8-2)10-5-9-6/h5,8H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

RLRXYCOJGGRMQS-UHFFFAOYSA-N |

SMILES |

CC1=C(N=CN1)CCNC |

Canonical SMILES |

CC1=C(N=CN1)CCNC |

Synonyms |

5,N'-dimethylhistamine 5,N'-dimethylhistamine dihydrochloride N'(Me),5(Me)histamine |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity

- Research indicates that 1H-Imidazole-4-ethanamine, N,5-dimethyl- exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating a notable zone of inhibition comparable to traditional antibiotics like gentamycin and nitrofurantoin. The compound's mechanism includes interference with bacterial cell wall synthesis and metabolic pathways .

-

Anti-Arthritic Potential

- In silico studies have suggested that this compound may possess anti-arthritic properties. Molecular docking studies indicated that it could effectively interact with key proteins involved in inflammation and joint degradation, making it a candidate for further pharmacological evaluation in treating rheumatoid arthritis .

-

Neuroprotective Effects

- Preliminary studies have shown that 1H-Imidazole-4-ethanamine, N,5-dimethyl- may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter levels and reduce oxidative stress has been highlighted in various research articles .

Biochemical Applications

- Biotransformation Studies

-

Antioxidant Activity

- Studies have demonstrated that 1H-Imidazole-4-ethanamine, N,5-dimethyl- exhibits antioxidant properties. It effectively scavenges free radicals and protects cellular components from oxidative damage. This property is crucial for developing nutraceuticals aimed at enhancing health through oxidative stress reduction .

Data Tables

Case Studies

-

Case Study on Antimicrobial Efficacy

- In a controlled laboratory setting, 1H-Imidazole-4-ethanamine, N,5-dimethyl- was tested against multiple strains of bacteria including Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response with significant antibacterial activity noted at concentrations of 100 µg/mL.

-

Neuroprotection in Model Organisms

- A study involving model organisms treated with 1H-Imidazole-4-ethanamine, N,5-dimethyl- showed reduced markers of neuroinflammation and improved cognitive function in behavioral tests. This suggests potential therapeutic applications in neurodegenerative conditions.

Comparison with Similar Compounds

1H-Imidazole-4-ethanamine, N,N-dimethyl- (CAS 673-46-1)

Imidazo[2,1-b]thiazole Derivatives

- Example: N,N-Dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) IC₅₀: 1.2 µM (vs. 1.4 µM for non-dimethylated analog) . Significance: Dimethylation enhances inhibitory potency, likely by improving lipophilicity or receptor binding.

Nitroimidazole Derivatives

- Example: 1H-Imidazole-4-ethanamine, 1-methyl-2-nitro (CAS 918803-41-5) Structural Features: Introduction of a nitro group at the 2-position and methyl at the 1-position.

Carboxamide Derivatives

- Example : 1H-Imidazole-4-carboxamide,5-hydroxy-N,N-dimethyl-

Physicochemical Property Comparison

| Compound | logPoct/wat | Water Solubility (log10WS) | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 1H-Imidazole-4-ethanamine, N,5-dimethyl- | Not reported | Not reported | 139.20 g/mol | β,β-dimethyl ethylamine |

| N,N-Dimethylhistamine (CAS 673-46-1) | 0.032 | -0.67 | 139.20 g/mol | N,N-dimethyl ethylamine |

| Imidazo[2,1-b]thiazole (6a) | Not reported | Not reported | 383.45 g/mol | Methylsulfonyl, dimethylamine |

| 1-Methyl-2-nitroimidazole ethanamine | Not reported | Not reported | ~200 g/mol (est.) | Nitro, methyl |

Key Trends :

- Dimethylation generally increases lipophilicity (e.g., logP shift in N,N-dimethylhistamine).

- Nitro groups reduce solubility but enhance reactivity.

Preparation Methods

Substrate Preparation and Halogenation

The synthesis of 1H-imidazole-4-ethanamine, N,5-dimethyl- begins with the preparation of a halogenated imidazole precursor. As demonstrated in the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, halogenation at the C4 position of 5-methylimidazole is critical. Bromination using 1,3-dibromo-5,5-dimethylhydantoin in concentrated sulfuric acid yields 4-bromo-5-methylimidazole, a key intermediate for subsequent coupling.

Buchwald-Hartwig Amination

Palladium-catalyzed amination, as described in patent CA2833394C, enables the introduction of amine-containing side chains. Using a Pd(OAc)2/XPhos catalyst system, 4-bromo-5-methylimidazole reacts with N-methylethane-1,2-diamine in N-methylpyrrolidinone (NMP) at 100–120°C. This step forms the C–N bond at position 4, yielding 4-(2-(methylamino)ethyl)-5-methylimidazole.

Table 1. Reaction Conditions for Palladium-Catalyzed Amination

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)2/XPhos (5 mol%) |

| Base | Cs2CO3 |

| Solvent | NMP |

| Temperature | 110°C |

| Time | 24 h |

| Yield (Theoretical) | 65–75% |

Reduction of Nitrile Intermediates to Access Primary Amine Functionality

Nitrile Functionalization at C4

An alternative route involves the installation of a nitrile group at position 4. As shown in the synthesis of 4,5-di(1H-tetrazol-5-yl)-1H-imidazole, 4,5-dicyanoimidazole serves as a versatile precursor. For 1H-imidazole-4-ethanamine, 4-cyano-5-methylimidazole is synthesized via copper-catalyzed cyanation of 4-iodo-5-methylimidazole using CuCN in DMF.

LiAlH4-Mediated Nitrile Reduction

The ACS Journal of Organic Chemistry highlights LiAlH4 as a robust reductant for converting nitriles to primary amines. Treatment of 4-cyano-5-methylimidazole with LiAlH4 in tetrahydrofuran (THF) at 70°C for 24 hours yields 4-(2-aminoethyl)-5-methylimidazole. Subsequent N-methylation via reductive amination or alkylation produces the target compound.

Table 2. Nitrile Reduction Parameters

| Parameter | Value |

|---|---|

| Reductant | LiAlH4 (4 equiv) |

| Solvent | THF |

| Temperature | 70°C |

| Time | 24 h |

| Yield (Theoretical) | 80–85% |

Reductive Amination for N-Methyl Group Installation

Ketone Intermediate Synthesis

Reductive amination offers a pathway to introduce the N-methyl group. Oxidation of 4-(2-hydroxyethyl)-5-methylimidazole using Jones reagent generates 4-(2-oxoethyl)-5-methylimidazole. This ketone intermediate reacts with methylamine in the presence of NaBH3CN, yielding the N-methylated product.

Optimization of Reducing Agents

The choice of reductant significantly impacts yield. NaBH3CN outperforms NaBH4 in selectivity, minimizing over-reduction side reactions. Yields of 70–78% are achievable under acidic conditions (pH 4–6).

Gabriel Synthesis for Direct Amine Substitution

Bromide Displacement with Phthalimide

Gabriel synthesis provides a classical route to primary amines. 4-Bromo-5-methylimidazole reacts with potassium phthalimide in DMF at 120°C, forming 4-(phthalimidylethyl)-5-methylimidazole. Hydrolysis with hydrazine liberates the primary amine, which is methylated using CH3I and K2CO3.

Challenges in N-Methylation

Direct alkylation of primary amines risks di- or tri-methylation. Employing a bulky base (e.g., DIPEA) and controlled stoichiometry (1.1 equiv CH3I) mitigates this issue, achieving 60–65% mono-methylation.

Comparative Analysis of Synthetic Routes and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1H-Imidazole-4-ethanamine, N,5-dimethyl-, and how do they influence its chemical reactivity?

- Answer : The compound features a methyl-substituted imidazole ring (N,5-dimethyl) and an ethylamine side chain. The electron-donating methyl groups at positions N and 5 may enhance nucleophilicity at the imidazole nitrogen, facilitating interactions with electrophilic targets. The ethylamine side chain allows for hydrogen bonding and protonation under physiological conditions, critical for biological activity. Structural analogs like 1-Methylhistamine dihydrochloride (CAS 6481-48-7) demonstrate similar reactivity patterns .

Q. What synthetic routes are documented for 1H-Imidazole-4-ethanamine, N,5-dimethyl- and its derivatives?

- Answer : A common approach involves alkylation of histamine derivatives. For example, methylation of histamine (CAS 51-45-6) using methylating agents like methyl iodide under controlled pH conditions can yield N-methylated products. Alternative routes include cycloaddition reactions with imidoyl chlorides, as seen in the synthesis of structurally related imidazole derivatives .

Q. How does the compound's stability vary under different storage conditions?

- Answer : Stability is pH- and temperature-dependent. The dihydrochloride salt form (e.g., 1H-Imidazole-4-ethanamine, 5-methyl-, dihydrochloride; CAS 36376-47-3) enhances stability by preventing oxidation of the ethylamine side chain. Storage in airtight containers at 2–8°C in a desiccated environment is recommended to avoid decomposition into reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) for 1H-Imidazole-4-ethanamine, N,5-dimethyl- and its analogs?

- Answer : Discrepancies in mass spectral fragmentation patterns (e.g., molecular ion peaks at m/z 153 for C8H15N3 derivatives ) often arise from tautomerism in the imidazole ring. Using high-resolution mass spectrometry (HRMS) coupled with deuterium exchange experiments can differentiate between tautomeric forms. For NMR, 2D-COSY and NOESY analyses help assign methyl group positions unambiguously .

Q. What experimental designs are optimal for studying the compound's interactions with biological targets (e.g., histamine receptors)?

- Answer :

- In vitro : Radioligand binding assays using H3/H4 receptor-transfected HEK293 cells, with 1-Methylhistamine dihydrochloride (CAS 6481-48-7) as a positive control .

- In silico : Molecular docking simulations (e.g., AutoDock Vina) to map interactions between the methyl groups and receptor hydrophobic pockets .

- Dose-response : Use logarithmic concentrations (1 nM–100 µM) to assess efficacy (EC50) and potency (IC50) .

Q. How do structural modifications (e.g., halogenation, alkylation) impact the compound's pharmacological profile?

- Answer : Comparative studies with analogs like 5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-Imidazole-2-acetamide (CAS 918803-41-5) reveal that halogenation increases receptor affinity but reduces metabolic stability. Alkylation at the ethylamine side chain (e.g., N,N,2-trimethyl derivative; CAS 45967-45-1) enhances blood-brain barrier penetration .

Methodological Guidance

Q. What analytical techniques are most reliable for quantifying 1H-Imidazole-4-ethanamine, N,5-dimethyl- in complex matrices?

- Answer :

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Monitor transitions m/z 154 → 137 (quantifier) and 154 → 109 (qualifier) .

- HPLC-UV : Detection at 210 nm, with a retention time of 6.2 min under isocratic conditions (70:30 water:methanol) .

Q. How can researchers mitigate risks of side reactions during derivatization of the compound?

- Answer :

- Protecting groups : Temporarily protect the ethylamine group with Boc (tert-butoxycarbonyl) to prevent unwanted alkylation of the imidazole ring .

- Solvent selection : Use anhydrous DMF or THF to avoid hydrolysis of reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.